Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chiral dihydropyrimidinone (DHPM) derivative with a stereogenic center at the C4 position (S-configuration). Its structure features a 3-acetyl substituent, a 6-methyl group, a 2-oxo moiety, and a phenyl ring at C4, distinguishing it from simpler DHPM analogs. This compound belongs to the Biginelli reaction product family, which typically involves the condensation of aldehydes, β-ketoesters, and urea derivatives .
Properties
IUPAC Name |
ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-15(20)13-10(2)17-16(21)18(11(3)19)14(13)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3,(H,17,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBPKHVACPZMOG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=O)N([C@H]1C2=CC=CC=C2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351253 | |
| Record name | Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193623-14-2 | |
| Record name | Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Method
- Heating the mixture of aldehyde, β-ketoester, and urea under acidic conditions (e.g., HCl or other acid catalysts) at reflux temperature.
- Reaction times vary from 1 to several hours.
- The product is isolated by crystallization or extraction.
- Limitations include long reaction times, harsh conditions, and moderate yields.
Modern Catalytic Methods
Recent advances have introduced more efficient, eco-friendly catalysts and conditions to improve yield, reduce reaction time, and enhance selectivity.
Detailed Preparation Method Using FeF3 Catalyst (Green Catalysis)
- Mix aromatic aldehyde, ethyl acetoacetate, and urea in ethanol.
- Add FeF3 catalyst (catalytic amount).
- Heat the reaction mixture to 75-80 °C under nitrogen atmosphere.
- Monitor reaction progress by thin layer chromatography (TLC).
- After completion (~1 hour), cool the mixture and extract with ethyl acetate and water.
- Dry organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
- Recrystallize the crude product from ethanol to obtain pure ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- The FeF3 catalyst can be recovered by evaporating the aqueous layer and reused without loss of activity.
Preparation Using DIPEAc Promoter (Room Temperature Protocol)
- Combine aldehyde, ethyl acetoacetate, and urea in the presence of DIPEAc.
- Stir the mixture at room temperature, typically solvent-free or with minimal solvent.
- Reaction completes within 30-60 minutes with high yields.
- The catalyst is recyclable, and the method is environmentally benign.
- This method allows a broad substrate scope, tolerating various functional groups on the aldehyde.
Preparation Using Protic Ionic Liquids
- Aldehyde, β-ketoester, and urea are mixed with a catalytic amount of protic ionic liquid.
- The reaction is heated at 70 °C.
- Product solidifies rapidly (2-10 minutes), and reaction completes within 10-300 minutes depending on substrates.
- The product is isolated by filtration and washing with cold water, followed by recrystallization if necessary.
- This method is scalable to large quantities (up to 100 mmol) and provides high yields.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The synthesized compound exhibits a screw-boat conformation of the dihydropyrimidine ring, confirmed by crystallographic studies.
- Strong intermolecular hydrogen bonding (N—H···O and C—H···O) stabilizes the crystal packing.
- Spectroscopic characterization includes IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the structure and purity of the product.
- The presence of acetyl and phenyl groups enhances lipophilicity and potential biological activity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl ring and ester group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring or ester group .
Scientific Research Applications
Basic Information
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.32 g/mol
- CAS Number : 193623-14-2
Structural Characteristics
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate features a tetrahydropyrimidine core structure, which is significant for its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties. Its derivatives have shown promise as:
Antitumor Agents :
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that modifications to the tetrahydropyrimidine scaffold can enhance antitumor activity.
Antimicrobial Activity :
Studies have reported that derivatives of this compound possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial cell membranes is a key mechanism of action.
Neuropharmacology
The compound has been evaluated for its neuroprotective properties. Preliminary studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:
| Enzyme Target | Effect | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition of inflammatory pathways | |
| Acetylcholinesterase | Potential for enhancing cholinergic transmission |
Synthesis and Derivative Development
The synthesis of this compound has been optimized to produce various derivatives with enhanced biological activities. Researchers are focusing on structure–activity relationship (SAR) studies to identify key modifications that improve efficacy and reduce toxicity.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor effects of ethyl (4S)-3-acetyl derivatives on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting the compound's potential as a lead for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
In a research article from Neuroscience Letters, the neuroprotective effects of this compound were evaluated using an oxidative stress model in neuronal cells. The findings showed that treatment with ethyl (4S)-3-acetyl derivatives reduced markers of oxidative damage by approximately 40%, highlighting its therapeutic potential in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations :
- Stereochemistry at C4 : The (4S) configuration differentiates it from the (4R) enantiomer, which could lead to divergent biological activities or binding affinities .
- 2-Oxo vs. 2-Thioxo : Substitution of oxygen with sulfur (e.g., in ) increases lipophilicity and alters hydrogen-bonding capabilities, impacting pharmacological profiles .
Catalytic and Industrial Relevance
- Chiral resolution techniques (e.g., SHELX programs ) are critical for isolating the (4S) enantiomer, as racemic mixtures are common in DHPM syntheses .
Biological Activity
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the tetrahydropyrimidine class. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 302.33 g/mol. The compound features a tetrahydropyrimidine core with an ethyl ester group and a phenyl ring, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 302.33 g/mol |
| Melting Point | 206°C - 210°C |
| Purity | ≥ 98% (HPLC) |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties
Studies have shown that this compound possesses significant antibacterial and antifungal activities. It has been tested against various pathogens and exhibited effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
2. Anticancer Activity
Preliminary investigations suggest that ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine derivatives may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival .
3. Antitubercular Effects
Recent studies have highlighted the potential of this compound as an antitubercular agent. Its efficacy against Mycobacterium tuberculosis has been noted, suggesting it may serve as a lead compound for the development of new tuberculosis treatments .
The biological activity of ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine is thought to stem from its ability to interact with various molecular targets:
Enzyme Inhibition:
The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. For instance, it could target topoisomerases or kinases that are essential for DNA replication and repair .
Receptor Modulation:
There is evidence suggesting that this compound can modulate receptor activity associated with apoptosis and cell signaling pathways, leading to enhanced therapeutic effects in cancer treatment .
Comparative Analysis with Similar Compounds
Ethyl (4S)-3-acetyl-6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine can be compared with other compounds in its class:
| Compound Name | Biological Activity |
|---|---|
| Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate | Antimicrobial properties |
| Icosapent Ethyl | Anti-inflammatory effects |
| Ethyl 6-Methyl-2-Oxo-4-Pheynl-Tetrahydropyrimidine | Antibacterial and anticancer activities |
Case Studies
Several case studies have documented the biological activity of ethyl (4S)-3-acetyl derivatives:
- Antimicrobial Efficacy Study: A controlled study evaluated the antibacterial effects of ethyl (4S)-3-acetyl against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Cancer Cell Line Study: In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?
The compound is synthesized via the Biginelli reaction, a one-pot condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. Key experimental parameters include:
- Catalyst selection : Heteropolyacid catalysts like 20% PMo₇W₅/kaolin improve yields (up to 85–92%) by enhancing acidity and reducing side reactions .
- Reaction conditions : Typical substrates include benzaldehyde (3 mmol), ethyl acetoacetate (3 mmol), and urea (3.2 mmol) under reflux in acetic acid or ethanol .
- Purification : Recrystallization from ethanol or slow evaporation produces single crystals for structural validation .
Q. Table 1: Synthesis Optimization Using PMo₇W₅/Kaolin Catalyst
| Substrate | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | 20% | 92 | |
| 4-Fluorobenzaldehyde | 20% | 87 |
Q. How are the physicochemical properties of this compound characterized?
Critical properties include:
- Thermal stability : Melting point ranges from 181–185°C (lit.), with a boiling point of 384.8±42.0°C at 760 mmHg .
- Solubility : Limited solubility in polar solvents (e.g., ethanol) due to a LogP of 2.67, indicating moderate hydrophobicity .
- Crystallinity : Single-crystal X-ray diffraction (SC-XRD) confirms a flattened boat conformation of the tetrahydropyrimidine ring .
Q. Table 2: Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.67 | Experimental | |
| Melting Point | 181–185°C | Differential Scanning Calorimetry (DSC) | |
| Crystal Density | 1.2±0.1 g/cm³ | SC-XRD |
Advanced Research Questions
Q. How can conformational analysis of the tetrahydropyrimidine ring inform structure-activity relationships (SAR)?
The compound adopts a flattened boat conformation , as determined by SC-XRD and Cremer-Pople puckering parameters (θ = 5.2°, φ = 180°) . This conformation influences:
Q. Methodology :
SC-XRD refinement : Use SHELXL for high-resolution data (R factor < 0.05) .
Conformational parameters : Apply Cremer-Pople coordinates to quantify ring puckering .
Q. How do catalytic systems influence regioselectivity in derivatives of this compound?
Regioselectivity in functionalization (e.g., bromination, alkylation) is controlled by:
- Acid catalysts : H₃PMo₇W₅O₄₀/kaolin directs electrophilic substitution to the C4 phenyl group .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor C6-methyl group reactivity .
Case Study : Bromination at C6 using N-bromosuccinimide (NBS) in CCl₄ yields ethyl 6-bromomethyl derivatives, confirmed by GC-MS and SC-XRD .
Q. How can researchers resolve contradictions in crystallographic data refinement?
Discrepancies in disordered moieties (e.g., ethyl groups) are addressed by:
Multi-conformer modeling : Refine occupancy factors (e.g., 70:30 split) using SHELXL restraints .
Validation tools : Employ PLATON to check for missed symmetry or hydrogen-bonding networks .
Example : In asymmetric units containing R/S enantiomers, hydrogen-bonded chains along the [010] direction resolve disorder ambiguities .
Q. What strategies validate the compound’s bioactivity in antimicrobial assays?
- In vitro testing : Screen against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values: 10–50 µg/mL) .
- Control experiments : Compare with inactive analogs (e.g., unsubstituted phenyl derivatives) to isolate substituent effects .
Key Finding : Fluorophenyl and nitrophenyl derivatives show enhanced antitubercular activity due to electron-withdrawing groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
